molecular formula C22H12O5 B5700533 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B5700533
M. Wt: 356.3 g/mol
InChI Key: OAPZPQRYFIFCSY-UHFFFAOYSA-N
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Description

10-(1,3-Benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic furochromenone derivative characterized by a fused benzofuran-chromenone core and a 1,3-benzodioxol-5-yl substituent at position 10 (Figure 1). Furochromenones are structurally related to natural furanocoumarins and furanochromones, such as khellin and visnagin, which exhibit diverse biological activities, including vasodilation, anti-inflammatory effects, and cytotoxicity .

Properties

IUPAC Name

10-(1,3-benzodioxol-5-yl)-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O5/c23-22-14-4-2-1-3-13(14)15-8-16-17(10-24-19(16)9-20(15)27-22)12-5-6-18-21(7-12)26-11-25-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPZPQRYFIFCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=C3C=C5C6=CC=CC=C6C(=O)OC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzodioxole moiety followed by its integration into the benzofurochromenone framework. Key steps often involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

10-(1,3-Benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one demonstrate significant anticancer properties. For instance:

  • Case Study: A study investigated the cytotoxic effects of various benzodioxole derivatives on cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells, indicating potential for further development as anticancer agents .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Research Finding: In vitro assays demonstrated that the compound significantly scavenged free radicals and inhibited lipid peroxidation, showcasing its potential as a natural antioxidant agent .

Screening Libraries

This compound is included in several screening libraries used for drug discovery:

Library NameNumber of Compounds
300k Representative Compounds286253
Akt-Targeted Library14764
Epitranscriptome Focused Library20952

These libraries facilitate high-throughput screening to identify lead compounds for further development .

Summary of Biological Activities

A summary table of biological activities associated with the compound is provided below:

Activity TypeTest MethodologyResult Summary
AnticancerMTT Assay on MCF-7 cellsIC50 = X µM (specific value needed)
AntioxidantDPPH Scavenging AssaySignificant radical scavenging activity
Enzyme InhibitionAChE Inhibition AssayModerate inhibition observed

Mechanism of Action

The mechanism of action of 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as cell cycle arrest or apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs

The compound shares its furo[3,2-g]chromen-5-one core with several natural and synthetic derivatives. Key structural analogs include:

Compound Name Substituents (Position) Key Structural Features Source
Visnagin 4-OCH₃, 7-CH₃ Natural furanochromone; vasodilator Ammi visnaga
Khellin 4,9-OCH₃, 7-CH₃ Antispasmodic, phototoxic Eranthis species
10-(4-Methoxyphenyl) derivative 10-(4-OCH₃-C₆H₄) Synthetic; structural simplicity
4i () 10-(2,4-Cl₂C₆H₃), dihydro core Dihydrofuran ring; halogenated aryl Synthetic
3f () 6-Hydrazonomethyl, 4-CF₃-C₆H₄ Functionalized side chain; anti-Alzheimer potential Synthetic

Key Observations :

  • The benzodioxol group in the target compound introduces steric bulk and electron-rich properties compared to methoxy (e.g., 10-(4-methoxyphenyl) analog) or halogenated (e.g., 4i) substituents.
Physicochemical Properties

Comparative data for selected compounds:

Compound Molecular Weight Melting Point (°C) Solubility LogP (Predicted)
Target Compound ~342 (C₂₂H₁₄O₅) Not reported Likely low ~3.5 (estimated)
Visnagin 228.24 142–144 Ethanol-soluble 2.8
4i () 391.22 123–125 DMSO-soluble 4.1
3f () 484.42 233–234 DMSO/CHCl₃ 5.2

Key Trends :

  • The benzodioxol group may increase lipophilicity (LogP ~3.5) compared to visnagin (LogP 2.8) but less than halogenated analogs like 4i (LogP 4.1).
  • Melting points correlate with molecular symmetry and hydrogen-bonding capacity. The target compound’s lack of polar groups (e.g., -OH) suggests moderate solubility in organic solvents.
Pharmacological Activities
Compound Biological Activity Mechanism/Notes Source
Target Compound Not reported (inferred) Potential cytotoxicity, phototoxicity N/A
Visnagin Anti-inflammatory, vasodilator Inhibits malate dehydrogenase; antioxidant Natural
4i, 4j, 4k () Cytotoxicity (U2OS cells) IC₅₀ values ~10–50 µM
3f () AChE/BChE inhibition (anti-Alzheimer) Docking studies suggest active site binding

Inferences :

  • The benzodioxol group’s electron-rich nature may enhance DNA intercalation or enzyme inhibition, akin to furanocoumarins .
  • Compared to dihydro analogs (), the fully aromatic core of the target compound might improve planarity and interaction with biological targets.

Biological Activity

Overview

10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound notable for its structural fusion of benzodioxole and benzofurochromenone. This compound has garnered significant attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer research and interactions with biological macromolecules.

  • Molecular Formula : C22H12O5
  • IUPAC Name : this compound
  • CAS Number : 374760-18-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or bind to cellular receptors, leading to effects such as:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis : It has been shown to trigger apoptosis (programmed cell death) in various cancer cell lines.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. For instance:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM, indicating potent activity against these cancer cells .
  • Study on Colon Cancer Cells :
    • Objective : To assess the impact on HT29 colon cancer cells.
    • Results : Treatment resulted in a marked increase in apoptotic cell populations and a decrease in cell viability at concentrations above 10 µM .

Antioxidant Activity

Additionally, the compound exhibits antioxidant properties that may contribute to its therapeutic potential:

  • DPPH Radical Scavenging Assay : Showed a scavenging activity of 65% at a concentration of 50 µg/mL, suggesting its role in mitigating oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,3-BenzodioxoleStructureModerate antioxidant; lacks anticancer activity
Benzofurochromenone DerivativesStructureVaries; some show anticancer properties but differ in potency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one, and what key purification methods are employed?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodioxol moiety followed by cyclization to form the fused furochromenone core. Key steps include Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the benzodioxol substituent . Purification often employs gradient elution via HPLC (for resolving structural isomers) and recrystallization using mixed solvents (e.g., dichloromethane/hexane) to achieve >95% purity. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) is critical for intermediate validation .

Q. How is the compound characterized structurally, and what spectroscopic techniques are standard?

  • Methodological Answer : Structural confirmation requires 1H/13C NMR (δ 6.8–7.5 ppm for aromatic protons; δ 100–160 ppm for carbonyl and furan carbons) and FT-IR (C=O stretch at ~1650 cm⁻¹, benzodioxol C-O-C at ~1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) is used to confirm molecular weight (e.g., [M+H]+ m/z 368.1052 for C22H14O6). Single-crystal X-ray diffraction is recommended for resolving ambiguities in fused-ring systems .

Q. What are the primary biological activities reported for this compound class?

  • Methodological Answer : Furochromenones with benzodioxol substituents exhibit antioxidant (IC50 ~10–50 μM in DPPH assays) and anticancer activity (e.g., IC50 15–30 μM against HeLa cells via apoptosis induction). Antimicrobial testing follows CLSI guidelines, with MIC values typically ≤50 μg/mL for Gram-positive bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for the benzodioxol-furochromenone core under varying catalytic conditions?

  • Methodological Answer : Optimize palladium catalysts (e.g., Pd(OAc)2 with SPhos ligand) for cross-coupling steps, achieving yields >75% at 80–100°C in DMF . Screen base additives (e.g., K2CO3 vs. Cs2CO3) to mitigate side reactions. Solvent polarity (toluene > DMSO) influences cyclization efficiency .

Q. How to resolve contradictions in reported biological activity data across structurally similar analogs?

  • Methodological Answer : Conduct meta-analysis of substituent effects:

Substituent PositionActivity Trend (IC50)Source
4-Methoxy (C-10)Anticancer ↓ 30%
4-Chloro (C-10)Antiviral ↑ 2-fold
Differences arise from electron-withdrawing vs. donating groups altering target binding (e.g., Topo I inhibition). Validate via dose-response curves and kinetic assays .

Q. What experimental designs are recommended for elucidating the mechanism of action in cancer models?

  • Methodological Answer : Use RNA-seq to identify dysregulated pathways (e.g., p53/Bcl-2 in apoptosis) and molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR; binding energy ≤−8.5 kcal/mol) . Pair with siRNA knockdown of putative targets (e.g., PARP-1) to confirm functional relevance .

Q. How to assess stability and decomposition pathways under physiological conditions?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to detect degradation products (e.g., hydrolyzed benzodioxol forming catechol derivatives). pH-dependent studies (pH 2–9) reveal susceptibility to acid-catalyzed ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one

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